2,6-Piperazinedione, dioxime

Catalog No.
S15272425
CAS No.
35975-29-2
M.F
C4H8N4O2
M. Wt
144.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Piperazinedione, dioxime

CAS Number

35975-29-2

Product Name

2,6-Piperazinedione, dioxime

IUPAC Name

(NZ)-N-[5-(hydroxyamino)-2,6-dihydro-1H-pyrazin-3-ylidene]hydroxylamine

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C4H8N4O2/c9-7-3-1-5-2-4(6-3)8-10/h5,9-10H,1-2H2,(H,6,7,8)

InChI Key

SLTRDVWZAYNXNY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=NO)CN1)NO

Isomeric SMILES

C1C(=N/C(=N\O)/CN1)NO

2,6-Piperazinedione, dioxime is a chemical compound with the molecular formula C4H8N4O2C_4H_8N_4O_2. It features a piperazine ring substituted with two oxime functional groups at the 2 and 6 positions. This structure imparts unique chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and organic synthesis. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those that require piperazine derivatives as building blocks .

The reactivity of 2,6-Piperazinedione, dioxime is primarily influenced by the oxime groups, which can undergo various transformations. Key reactions include:

  • Hydrogenation: Under catalytic conditions, dioximes can be reduced to form piperazines. For instance, using palladium on charcoal as a catalyst can yield piperazine derivatives in moderate to good yields .
  • Cyclization: The compound can participate in cyclization reactions to form more complex structures. This includes reductive cyclization where the oxime groups are reduced to form dihydropyrazines .
  • Metal Complexation: The dioxime moiety has been shown to bind transition metals effectively, which can be exploited in coordination chemistry and catalysis .

Research indicates that 2,6-Piperazinedione, dioxime exhibits various biological activities, including:

  • Antioxidant Properties: The compound's ability to chelate metal ions suggests potential antioxidant applications, particularly in inhibiting Fenton reactions which produce reactive oxygen species .
  • Antimicrobial Activity: Some derivatives of piperazine compounds have demonstrated antimicrobial properties, making them candidates for further pharmacological development .
  • Iron-Binding Capability: The dioxime structure allows for strong binding with iron(III), which could be relevant in developing treatments for conditions related to iron metabolism .

Several methods have been developed for synthesizing 2,6-Piperazinedione, dioxime:

  • From Ethylenediamine and Glyoxal: This method involves reacting ethylenediamine with glyoxal followed by treatment with hydroxylamine to form the dioxime .
  • Base-Promoted Dehydration: N,N'-disubstituted piperazinedione dioximes can be synthesized through dehydration reactions involving appropriate amines and oximes under basic conditions .
  • Catalytic Hydrogenation: Dioximes can be hydrogenated using catalysts like palladium or Raney nickel to yield piperazine derivatives efficiently .

The applications of 2,6-Piperazinedione, dioxime are diverse:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperazine ring .
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in coordination chemistry applications .
  • Research Tool: The compound is utilized in studies exploring metal-ligand interactions and their biological implications.

Interaction studies have revealed that 2,6-Piperazinedione, dioxime can effectively bind with various metal ions such as iron(II) and iron(III). These interactions are significant for understanding its potential as a therapeutic agent in conditions related to metal ion dysregulation. The binding strength and coordination modes have been characterized using spectroscopic techniques like NMR and X-ray crystallography .

Several compounds share structural similarities with 2,6-Piperazinedione, dioxime. Here are some notable examples:

Compound NameStructure TypeNotable Features
2,5-DihydroxyiminopyrrolidineCyclic imide dioximeKnown for strong metal-binding properties
1,4-DimethylpiperazinePiperazine derivativeExhibits psychoactive effects
1-Hydroxy-2-pyridinoneHydroxy ketoneFunctions as a chelator for metal ions
N,N'-Disubstituted piperazinesPiperazine derivativesUsed in various pharmaceutical applications

Uniqueness of 2,6-Piperazinedione, Dioxime

What distinguishes 2,6-Piperazinedione, dioxime from similar compounds is its specific arrangement of oxime groups on the piperazine ring. This configuration enhances its reactivity and biological activity compared to other derivatives that may lack such functionalization or have different substituents.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

144.06472551 g/mol

Monoisotopic Mass

144.06472551 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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